![molecular formula C17H13N5O3 B2843618 N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034457-91-3](/img/structure/B2843618.png)
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Disposition in Drug Discovery
Research has utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, highlighting the role of this technique in supporting the selection of candidates for further development. This methodology has been pivotal in identifying major metabolites and elucidating the metabolic pathways of related compounds, underscoring its utility in drug discovery programs (Monteagudo et al., 2007).
Antimicrobial and Antioxidant Activities
The synthesis and characterization of Schiff bases containing the indole moiety and their derivatives have demonstrated significant antimicrobial and antioxidant activities. This research provides a foundation for the development of new therapeutic agents based on the indole scaffold, offering potential applications in treating infections and oxidative stress-related conditions (Saundane & Mathada, 2015).
Antidiabetic Screening
Novel dihydropyrimidine derivatives have been synthesized and evaluated for their in vitro antidiabetic activity, employing the α-amylase inhibition assay. This work contributes to the search for new antidiabetic agents, highlighting the potential of dihydropyrimidine-based compounds in managing diabetes mellitus (Lalpara et al., 2021).
Cholinesterase Inhibition for Dementia Treatment
The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains and their analogs, followed by evaluation as acetyl- and butyrylcholinesterase inhibitors, points to their potential utility in treating dementias such as Alzheimer's disease. These compounds have demonstrated moderate dual inhibition, suggesting their role in developing therapies for neurodegenerative conditions (Pflégr et al., 2022).
Pharmacological Potential of Oxadiazole Derivatives
A review of oxadiazole and furadiazole-containing compounds has discussed their broad range of chemical and biological properties, including antibacterial, antiviral, and antitumor activities. This underscores the versatility and therapeutic potential of oxadiazole derivatives in drug design and development (Siwach & Verma, 2020).
properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-16-11(5-3-7-18-16)15-21-14(25-22-15)9-19-17(24)13-8-10-4-1-2-6-12(10)20-13/h1-8,20H,9H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJYTKRKSPVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide |
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